REACTION_CXSMILES
|
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:10](Cl)[CH:11]=[CH2:12]>O1CCCC1>[CH2:12]([C:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[CH:11]=[CH2:10]
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for a further 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
300 cm3 of dry tetrahydrofuran (THF) and 40 g of diisopropylamine redistilled over calcium hydride
|
Type
|
ADDITION
|
Details
|
were introduced into a 1 liter three-necked flask
|
Type
|
CUSTOM
|
Details
|
fitted with a condenser
|
Type
|
CUSTOM
|
Details
|
closed with a calcium chloride guard tube
|
Type
|
ADDITION
|
Details
|
220 cm3 of a 1.47 M solution of butyl-lithium in hexane were added
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
was made in the course of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was kept at -10° C
|
Type
|
ADDITION
|
Details
|
were then introduced in the course of 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the whole was then raised gradually to 50° C.
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The yellow solution was cooled to -70° C
|
Type
|
CUSTOM
|
Details
|
to return to ambient temperature
|
Type
|
WAIT
|
Details
|
after which the whole was left
|
Type
|
WAIT
|
Details
|
to stand for 12 hours
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
poured into 100 cm3 of ice-cold
|
Type
|
DISTILLATION
|
Details
|
distilled water and 100 cm3 of hexane
|
Type
|
CUSTOM
|
Details
|
The aqueous phase, which had been separated off
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1(CCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |